8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Biological Activity
The compound 8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class of compounds, which have garnered interest due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{21}H_{25}N_{5}O_{5}
- Molecular Weight : 425.46 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
1. Antidepressant and Anxiolytic Effects
A study highlighted the potential antidepressant properties of derivatives related to imidazo[2,1-f]purine-2,4(3H,8H)-dione. The compound demonstrated significant affinity for serotonin receptors (5-HT_1A and 5-HT_7), which are critical targets in the treatment of depression and anxiety disorders. In vivo studies indicated that certain derivatives exhibited greater anxiolytic effects than standard treatments like diazepam .
3. Phosphodiesterase Inhibition
The compound has been evaluated for its ability to inhibit phosphodiesterase enzymes (PDEs), particularly PDE4B and PDE10A. These enzymes are involved in the degradation of cyclic nucleotides (cAMP and cGMP), which play essential roles in various signaling pathways. Inhibition can lead to increased levels of these second messengers, thereby enhancing cellular responses associated with mood regulation and inflammation .
The proposed mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : Interaction with serotonin receptors modulates neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : By inhibiting phosphodiesterases, the compound alters intracellular signaling pathways that influence mood and anxiety.
- Antimicrobial Activity : Potential disruption of bacterial metabolic processes leading to cell death.
Case Studies and Research Findings
Several studies have contributed to our understanding of this compound's biological activity:
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-6-7-15(10-13(12)2)25-14(3)11-24-16-17(21-19(24)25)22(4)20(27)23(18(16)26)8-9-28-5/h6-7,10-11H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPOMYBUZWDUPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.